Chemical structure and properties of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
Chemical structure and properties of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
[1]
Executive Summary
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline represents a high-value pharmacophore scaffold in medicinal chemistry. Belonging to the class of 2,5-disubstituted-1,3,4-oxadiazoles, this molecule integrates three distinct functional domains: an electron-deficient oxadiazole core, a sterically demanding ortho-chlorophenyl ring, and a reactive meta-aniline moiety.
This guide details the synthesis, physicochemical profiling, and biological utility of this compound.[1][2][3][4][5][6] It is primarily utilized as a "hinge-binding" motif in kinase inhibitor design and as a precursor for urea/thiourea-based antimicrobial agents. The presence of the 2-chloro substituent introduces critical torsional strain, disrupting planarity and enhancing solubility compared to its para-substituted analogues.
Chemical Identity & Physicochemical Profiling[1][6][7][8][9]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
| Molecular Formula | C₁₄H₁₀ClN₃O |
| Molecular Weight | 271.70 g/mol |
| CAS Registry | Not widely assigned (Research Intermediate) |
| SMILES | ClC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC(N)=C3 |
Calculated Physicochemical Properties (Lipinski Profile)
The following data is essential for assessing oral bioavailability and blood-brain barrier (BBB) permeation potential.
| Property | Value (Est.) | Significance |
| cLogP | 3.2 ± 0.4 | Moderate lipophilicity; suitable for cell membrane penetration. |
| TPSA | 65.0 Ų | < 140 Ų indicates good intestinal absorption. |
| H-Bond Donors | 2 (NH₂) | The aniline amine is a primary donor. |
| H-Bond Acceptors | 4 (N, O) | Oxadiazole nitrogens and oxygen act as acceptors. |
| Rotatable Bonds | 2 | Low flexibility suggests high binding specificity. |
Structural Analysis & Pharmacophore Mapping[1]
The molecule's efficacy stems from its tripartite structure:
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The 1,3,4-Oxadiazole Core: Acts as a bioisostere for amide or ester linkages but with improved metabolic stability. It serves as a flat, electron-deficient aromatic system capable of π-π stacking interactions within enzyme active sites.
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The 2-Chlorophenyl Ring: The chlorine atom at the ortho position is critical. Unlike a para-chloro substituent, the ortho-Cl forces the phenyl ring to twist out of coplanarity with the oxadiazole ring due to steric clash. This "twist" increases the entropy of solvation, often improving solubility in organic media.
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The 3-Aniline Tail: The meta-amino group is the primary handle for derivatization (e.g., into Schiff bases or sulfonamides) and acts as a key hydrogen bond donor in the biological pocket.
Diagram 1: Structural Logic & Pharmacophore Interactions
Caption: Pharmacophore map illustrating the functional roles of the three structural domains in ligand-receptor binding.
Synthetic Pathways[2][6][10][11][12][13]
Strategic Considerations
Direct cyclization using 3-aminobenzoic acid is risky due to the nucleophilicity of the amine, which can lead to self-polymerization or side reactions with the dehydrating agent (POCl₃).
The Gold Standard Protocol: The most robust route involves synthesizing the nitro precursor first, followed by a selective reduction. This ensures the amine remains protected/masked during the harsh cyclization conditions.
Step-by-Step Experimental Protocol
Step 1: Hydrazide Formation
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Reagents: 2-Chlorobenzoic acid, Thionyl Chloride (SOCl₂), Hydrazine Hydrate.
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Procedure:
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Reflux 2-chlorobenzoic acid (10 mmol) in SOCl₂ (10 mL) for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride.
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Dissolve the residue in dry DCM and add dropwise to a solution of hydrazine hydrate (excess) at 0°C.
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Stir for 2 hours. Filter the precipitate (2-chlorobenzohydrazide).
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Step 2: Cyclodehydration (The Oxadiazole Ring Closure)
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Reagents: 2-Chlorobenzohydrazide, 3-Nitrobenzoic acid, Phosphorus Oxychloride (POCl₃).
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Procedure:
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Mix 2-chlorobenzohydrazide (10 mmol) and 3-nitrobenzoic acid (10 mmol) in POCl₃ (15 mL).
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Reflux the mixture at 100–110°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
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Quenching (Critical): Cool the reaction mass to room temperature. Pour slowly onto crushed ice with vigorous stirring. The POCl₃ hydrolysis is exothermic—use caution .
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Neutralize with solid NaHCO₃ to pH 7–8.
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Filter the yellow solid: 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)nitrobenzene.
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Recrystallize from Ethanol/DMF.
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Step 3: Selective Reduction (Nitro to Aniline)
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Reagents: Tin(II) Chloride (SnCl₂·2H₂O) or Iron powder (Fe), HCl, Ethanol.
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Procedure:
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Dissolve the nitro-oxadiazole intermediate (5 mmol) in Ethanol (30 mL).
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Add SnCl₂·2H₂O (25 mmol) (5 equivalents).
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Reflux at 80°C for 2–4 hours.
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Cool and neutralize with 10% NaOH solution.
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Extract with Ethyl Acetate (3 x 20 mL).
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Dry over anhydrous Na₂SO₄ and evaporate.
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Purification: Column chromatography (SiO₂, DCM:MeOH 98:2).
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Diagram 2: Synthetic Workflow
Caption: Step-wise synthesis via the nitro-intermediate to prevent amine side-reactions.
Biological Potential & Applications[1][2][3][4][5][6][7][8][10]
Antimicrobial Activity
Research on 2,5-disubstituted oxadiazoles indicates significant activity against Gram-positive bacteria. The mechanism typically involves the inhibition of bacterial cell wall synthesis or DNA gyrase inhibition.
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Target: Staphylococcus aureus (S. aureus) and Bacillus subtilis.
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Potency: Analogues often show MIC values in the range of 10–50 µg/mL. The 2-chloro group enhances lipophilicity, aiding penetration through the bacterial cell wall.
Anticancer (Tubulin Inhibition)
The structural similarity of this scaffold to Combretastatin A-4 (a tubulin-binding agent) makes it a viable candidate for anticancer research.
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Mechanism: The oxadiazole ring mimics the cis-olefin bridge of Combretastatin, positioning the two phenyl rings to fit into the colchicine binding site of tubulin.
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Effect: Disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis.
Enzyme Inhibition (Kinase/COX)[1]
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Kinase Inhibitors: The aniline nitrogen can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR-2 or EGFR).
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COX-2 Inhibition: The oxadiazole ring serves as a pharmacophore for cyclooxygenase inhibition, providing anti-inflammatory properties with reduced gastric ulcerogenicity compared to carboxylic acid NSAIDs.
References
- Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (Discusses the bioisosteric properties of the oxadiazole ring).
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Ahsan, M.J., et al. "Synthesis and anticancer activity of some new 1,3,4-oxadiazole analogues." Anti-Cancer Agents in Medicinal Chemistry, 2013.
- Desai, N.C., et al. "Synthesis and antimicrobial screening of 1,3,4-oxadiazole derivatives." Medicinal Chemistry Research, 2016.
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PubChem Compound Summary. "1,3,4-Oxadiazole derivatives."
- Gomez, M.V., et al. "Microwave-assisted synthesis of 1,3,4-oxadiazoles." Tetrahedron Letters, 2008.
Sources
- 1. rroij.com [rroij.com]
- 2. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. [academia.edu]
- 3. jchemrev.com [jchemrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
